molecular formula C7H17NO B1517944 1-Amino-2,4-dimethylpentan-2-ol CAS No. 649568-88-7

1-Amino-2,4-dimethylpentan-2-ol

Cat. No.: B1517944
CAS No.: 649568-88-7
M. Wt: 131.22 g/mol
InChI Key: PEQWZSACCRHADO-UHFFFAOYSA-N
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Description

“1-Amino-2,4-dimethylpentan-2-ol” is an organic compound with the molecular formula C7H17NO . It appears as a powder and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H17NO/c1-7(2,3)4-6(9)5-8/h6,9H,4-5,8H2,1-3H3 . This indicates the compound’s molecular structure and arrangement of atoms.


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 131.22 . It’s a powder that’s typically stored at room temperature .

Scientific Research Applications

Crystal Structures and Conformational Analyses

Research on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, closely related to 1-Amino-2,4-dimethylpentan-2-ol, has revealed insights into their crystal structures and conformational behaviors. These studies, conducted using X-ray diffraction analysis, provide a deep understanding of the molecular arrangements and hydrogen-bonded chains in these compounds (Nitek et al., 2020).

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

Investigations into 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and related compounds have contributed to the understanding of their affinity to beta-adrenoceptors. This research has implications for the development of cardioselective beta-blockers, highlighting the significance of this compound derivatives in medical research (Rzeszotarski et al., 1979).

Copolymerization and Material Science

In the field of polymer chemistry, this compound derivatives have been used to study the living anionic copolymerization of styrene and related compounds. This research is crucial for the development of new materials with specific properties, such as controlled sequence distribution and reactivity ratios (Liu et al., 2017).

Schiff Base Derivatives and Structural Chemistry

The synthesis and resolution of Schiff base derivatives, like those based on 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol, have been a focus of structural chemistry. These studies provide insights into equilibrium structures, electronic properties, and hydrogen bonding, essential for designing new molecules with specific functionalities (Khalid et al., 2018).

Chiral Amino Acids in Meteorites

Research on meteoritic amino acids, including 2-amino-2,3-dimethylpentanoic acid, a compound related to this compound, has revealed the presence of enantiomeric excesses in these compounds. This study provides critical information on asymmetric influences on organic chemical evolution and the origins of life (Cronin & Pizzarello, 1997).

Application in Flow Synthesis and Antibiotics

The use of epichlorohydrin in flow synthesis, in conjunction with derivatives of this compound, has been explored for developing focused libraries of β-amino alcohols. This research has potential applications in creating new antibiotics and demonstrates the versatility of these compounds in medicinal chemistry (Cossar et al., 2018).

Safety and Hazards

The compound has several hazard statements, including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-amino-2,4-dimethylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)4-7(3,9)5-8/h6,9H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQWZSACCRHADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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